7-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one
Overview
Description
7-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a methoxy group, a tetrahydroisoquinoline sulfonyl group, and a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromen-2-one core, followed by the introduction of the methoxy group and the tetrahydroisoquinoline sulfonyl group. Common reagents used in these reactions include methanol, sulfuric acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
7-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one include other chromen-2-one derivatives and tetrahydroisoquinoline sulfonyl compounds. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research.
Biological Activity
7-Methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a complex organic compound classified under chromenone derivatives. It features a unique structure that includes a chromene backbone with a methoxy group and a sulfonyl group attached to a tetrahydroisoquinoline moiety. This compound has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound often display significant antimicrobial activity. For instance, derivatives of chromenones have been shown to exhibit antibacterial effects against various pathogens. The presence of the methoxy and sulfonyl groups enhances the compound's solubility and bioactivity, making it a candidate for further investigation in antimicrobial therapies.
Neuroprotective Effects
The tetrahydroisoquinoline moiety is known for its neuroprotective properties. Studies suggest that compounds containing this structure can influence neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases. The neuroprotective potential of this compound is an area of ongoing research, particularly in relation to its ability to modulate oxidative stress and inflammation in neuronal cells.
Cytotoxicity and Antitumor Activity
Preliminary investigations into the cytotoxic effects of this compound have shown promise in inhibiting the growth of cancer cells. The structural components of the molecule may interact with critical biological targets involved in cell proliferation and survival pathways. For instance, studies have reported that related tetrahydroisoquinoline derivatives exhibit significant antitumor activity by inducing apoptosis in cancer cells through various mechanisms.
Understanding the mechanism of action for this compound involves exploring its interactions with biological targets. Interaction studies typically focus on:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways crucial for cancer cell survival.
- Receptor Modulation : It could alter receptor activity associated with neurotransmitter systems.
- Oxidative Stress Regulation : The compound might modulate oxidative stress responses, contributing to its neuroprotective effects.
Comparative Analysis with Similar Compounds
Here’s a comparison table highlighting the biological activities and unique features of structurally similar compounds:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one | Structure | Antibacterial | Hydroxyl group enhances solubility |
Coumarin Derivatives | Varies | Antimicrobial | Broad spectrum of activity against various bacteria |
1,2,3,4-Tetrahydroisoquinoline Derivatives | Varies | Neuroprotective | Potential for treating neurological disorders |
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial efficacy of various chromenone derivatives, this compound was tested against several bacterial strains. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria compared to control groups.
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of tetrahydroisoquinoline derivatives included this compound. The study highlighted its ability to reduce neuronal apoptosis induced by oxidative stress in vitro. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-7-methoxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-24-16-7-6-14-10-18(19(21)25-17(14)11-16)26(22,23)20-9-8-13-4-2-3-5-15(13)12-20/h2-7,10-11H,8-9,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRIPCIQWUHSFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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